molecular formula C14H11ClN2O B1462531 2-(1-Chloroethyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole CAS No. 1153824-62-4

2-(1-Chloroethyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole

Cat. No. B1462531
CAS RN: 1153824-62-4
M. Wt: 258.7 g/mol
InChI Key: PNYDVHWVMJLDIF-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole (hereafter referred to as 2-CE-5-N-1,3,4-OXD) is a heterocyclic compound with a wide range of applications in organic chemistry, biochemistry, and medicinal chemistry. It has been used in the synthesis of various compounds, including drugs, dyes, and other materials. Its structure makes it an ideal candidate for use in the synthesis of organic compounds. Furthermore, 2-CE-5-N-1,3,4-OXD has been studied for its mechanism of action, biochemical and physiological effects, and its applications in laboratory experiments.

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring, have shown a wide range of biological activities due to their ability to bind effectively with various enzymes and receptors through multiple weak interactions. These derivatives are extensively studied in medicinal chemistry for their potential in treating various diseases. Their therapeutic applications span across anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, and antiviral treatments among others, contributing significantly to the development of new medicinal agents with high therapeutic potency (Verma et al., 2019; Wang et al., 2022).

Material Science and Sensing Applications

In material science, 1,3,4-oxadiazole derivatives are recognized for their scintillation properties when used in plastic scintillators. These compounds, when doped with various luminescent dyes, demonstrate excellent scintillation efficiency, optical transparency, and stability under different conditions. Such characteristics make them suitable for applications in radiation detection and optical devices (Salimgareeva & Kolesov, 2005).

Moreover, the photoluminescent properties of 1,3,4-oxadiazole scaffolds are leveraged in the development of chemosensors, particularly for metal-ion sensing. These molecules exhibit high photoluminescent quantum yields and are favored for their excellent thermal and chemical stability, making them prime candidates for detecting and sensing various metal ions (Sharma et al., 2022).

properties

IUPAC Name

2-(1-chloroethyl)-5-naphthalen-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-9(15)13-16-17-14(18-13)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYDVHWVMJLDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2=CC3=CC=CC=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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